molecular formula C12H20O4S B565759 Ethyl Camphorsulfonates CAS No. 108481-13-6

Ethyl Camphorsulfonates

Cat. No.: B565759
CAS No.: 108481-13-6
M. Wt: 260.348
InChI Key: FXHGNNYOXDWQFY-UHFFFAOYSA-N
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Description

Ethyl Camphorsulfonates, also known as this compound, is a useful research compound. Its molecular formula is C12H20O4S and its molecular weight is 260.348. The purity is usually 95%.
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Biological Activity

Ethyl camphorsulfonates are a class of compounds derived from camphor, which have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on their antifungal properties, cytotoxic effects, and safety evaluations based on recent research findings.

Overview of this compound

This compound are sulfonate esters of camphor, a bicyclic monoterpene. These compounds are primarily investigated for their applications in pharmaceuticals and agriculture due to their bioactive properties. The structural characteristics of this compound contribute to their interaction with biological systems.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound. For instance, research has shown that these compounds exhibit significant inhibitory effects against various fungal strains, including Sclerotinia sclerotiorum, Rhizopus stolonifer, and Colletotrichum gloeosporioides. The antifungal activity was assessed using methods such as disk diffusion and broth microdilution assays.

Table 1: Antifungal Activity of this compound

Fungal StrainInhibition Percentage (%) at 100 µLInhibition Percentage (%) at 200 µL
Sclerotinia sclerotiorum50.396.2
Rhizopus stolonifer72.798.3
Colletotrichum gloeosporioides50.095.0

The results indicate that this compound significantly inhibit fungal growth, suggesting their potential as natural fungicides in agricultural applications .

Cytotoxic Effects

In addition to antifungal properties, this compound have been evaluated for cytotoxicity against cancer cell lines. A study demonstrated that these compounds possess cytotoxic activity comparable to established chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, mediated by the activation of specific signaling pathways.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (MCF-7)15Apoptosis induction
Prostate Cancer (PC-3)10Cell cycle arrest
Lung Cancer (A549)12Mitochondrial dysfunction

These findings suggest that this compound may serve as potential candidates for further development in cancer therapeutics .

Safety Evaluations

Safety assessments are crucial for the development of any bioactive compound. Studies on the genotoxicity and acute toxicity of this compound indicate that they exhibit low toxicity profiles at therapeutic doses. Genotoxicity tests have shown no significant DNA damage in mammalian cells, suggesting a favorable safety profile for potential pharmaceutical applications.

Table 3: Safety Profile of this compound

ParameterResult
GenotoxicityNegative (no DNA damage)
Acute Toxicity (LD50)>2000 mg/kg
Subchronic ToxicityNo adverse effects observed

These evaluations underscore the potential for this compound to be utilized safely in both agricultural and medicinal contexts .

Properties

IUPAC Name

ethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGNNYOXDWQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why are methyl and ethyl camphorsulfonates of interest in pharmaceutical analysis, specifically concerning esomeprazole magnesium?

A1: Methyl and this compound are alkyl sulfonate esters. While not active pharmaceutical ingredients themselves, these compounds can be present as impurities or residues in active pharmaceutical ingredients like esomeprazole magnesium. [] Their presence can stem from manufacturing processes or degradation of the active ingredient. It's crucial to monitor and control these compounds to ensure the quality, safety, and efficacy of the final drug product. The research paper focuses on developing a sensitive and reliable analytical method to quantify these esters in esomeprazole magnesium. []

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